异构体 1 异硫氰酸荧光胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

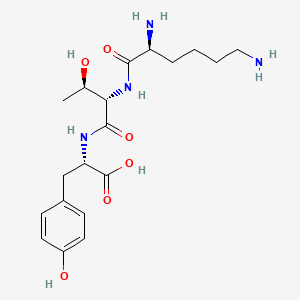

Fluoresceinamine, isomer I, also known as 5-Aminofluorescein, belongs to the class of derivatized fluoresceins . It is a fluorescent molecule used for staining procedures . It is also used as a molecular probe and is important as a fluorescent dye and for derivatives .

Synthesis Analysis

5-Aminofluorescein is used to prepare FITC Isomer I (CDX-F0011, CDX-F0020) . It has been used to fluorescently tag nanoparticles through a competitive carboxyl-amine coupling reaction to visualize nanoparticle internalization .Molecular Structure Analysis

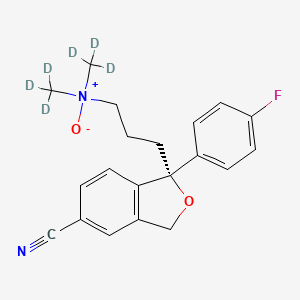

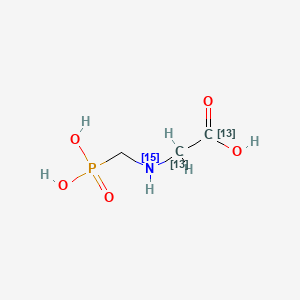

The empirical formula of Fluoresceinamine, isomer I is C20H13NO5 . The molecular weight is 347.32 .Chemical Reactions Analysis

Fluoresceinamine, isomer I has been used in a specific and sensitive spectrophotometric method for determining nitrite . It has also been used to fluorescently tag nanoparticles through a competitive carboxyl-amine coupling reaction to visualize nanoparticle internalization .Physical And Chemical Properties Analysis

Fluoresceinamine, isomer I is a powder with a melting point of 223 °C (dec.) (lit.) . It is soluble in methanol (5 mg/mL) . The maximum wavelength (λmax) is 496 nm .科学研究应用

Application in Spectrophotometric Method for Determining Nitrite

Specific Scientific Field

Analytical Chemistry

Methods of Application or Experimental Procedures

The method involves the reaction of nitrite with fluoresceinamine under acidic conditions. The reaction product is then measured using a spectrophotometer at a wavelength of 496 nm .

Results or Outcomes

The method provides a sensitive and accurate means of determining nitrite concentrations in various samples. The results obtained are quantitative and can be used for the analysis of nitrite in environmental and biological samples .

Application in Fluorescent Labeling of Nanoparticles

Specific Scientific Field

Nanotechnology

Methods of Application or Experimental Procedures

The method involves the reaction of fluoresceinamine with the carboxyl groups present on the surface of nanoparticles. This results in the formation of a fluorescent derivative that can be visualized using fluorescence microscopy .

Results or Outcomes

The method allows for the visualization of nanoparticle internalization in various biological systems. This can provide valuable information about the behavior of nanoparticles in these systems and can be used in the development of nanoparticle-based therapeutics .

Application in Hematology Stains

Specific Scientific Field

Hematology

Methods of Application or Experimental Procedures

The compound is used as a stain in microscopy. The blood sample is prepared on a slide and the stain is applied. After a certain period of time, the excess stain is washed off and the slide is observed under a microscope .

安全和危害

Fluoresceinamine, isomer I is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be kept away from strong oxidizing agents .

未来方向

Fluoresceinamine, isomer I has been used to prepare FITC Isomer I (CDX-F0011, CDX-F0020) . It is a chemical used as a molecular probe and is important as a fluorescent dye and for derivatives . It has potential applications in the fluorescent antibody technique for rapid identification of pathogens .

Relevant Papers A paper titled “Paper Based Colorimetric Sensor of Heavy Metals Using Silver Nanoparticles Functionalized with Fluoresceinamine Isomer I” discusses the use of Fluoresceinamine, isomer I in the development of a colorimetric sensor for heavy metals .

属性

IUPAC Name |

6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5.ClH/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20;/h1-9,15,23H,21H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIVCXZEPCAXHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=C2C1C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724554 |

Source

|

| Record name | 5-Amino-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3,3'(9a'H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoresceinamine Hydrochloride Isomer 1 | |

CAS RN |

53360-53-5 |

Source

|

| Record name | 5-Amino-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3,3'(9a'H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)

![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)